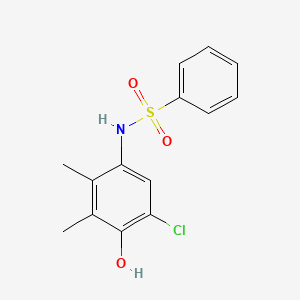

![molecular formula C18H18N2OS B5598478 N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B5598478.png)

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbutanamide and related benzothiazole derivatives typically involves EDC coupling reactions of substituted-benzothiazol-2-amine with 4-oxo-4-phenylbutanoic acid or 2-benzoyl benzoic acid (Hassan, Khan, & Amir, 2012). These synthetic routes are versatile, allowing for the introduction of various substituents to explore different biological activities.

Molecular Structure Analysis

Molecular structure analysis of benzothiazole derivatives, including N-[3-(1,3-Benzothiazol-2-yl)phenyl]-3-methylbutanamide, often employs X-ray crystallography to determine conformational features. This analysis provides insights into the compound's stereochemistry and the influence of substituents on its overall structure. For example, studies have shown how the aryl rings in certain benzothiazole derivatives exhibit no conjugation to the tetrazole group, impacting the molecule's reactivity and biological activity (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Benzothiazole derivatives undergo various chemical reactions, including isomerization, acylation, and oxidative cyclization, which are crucial for synthesizing biologically active compounds. For instance, N-aryl-3-amino-4-nitroisothiazol-5(2H)-imines can spontaneously isomerize to benzothiazoles under certain conditions, a reaction influenced by electronic effects of substituents (Argilagos et al., 1997). Additionally, selective acylation of primary hydroxy groups catalyzed by N-methyl-2-phenylimidazole or 2-phenylimidazo[2,1-b]benzothiazoles demonstrates the chemical versatility of benzothiazole derivatives (Ibe et al., 2014).

科学的研究の応用

Overview of Benzothiazole Derivatives

Benzothiazole derivatives exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. The benzothiazole scaffold is recognized for its versatility in drug discovery, offering a template for the development of chemotherapeutic agents against various diseases. The structural simplicity of the 2-arylbenzothiazole moiety, in particular, has attracted attention for its potential in cancer treatment. This review emphasizes the growing importance of the benzothiazole nucleus in medicinal chemistry, highlighting its role in the development of therapies for different human diseases (Kamal, Mohammed Ali Hussaini Syed, & Shaheer Malik Mohammed, 2015).

Anticancer Potential

Recent advancements in the structural modifications of benzothiazole derivatives have showcased their significant therapeutic potential as chemotherapeutic agents. The review focuses on the development of new benzothiazoles and their conjugates as antitumor agents, discussing in vitro and in vivo screenings, structure–activity relationships, and future therapeutic applications. The potent anticancer activity of numerous benzothiazole derivatives positions them as promising drug candidates, with further research needed to fully understand their toxicity and clinical usage as safe drugs for cancer treatment (Ahmed et al., 2012).

Pharmacological Diversity

Benzothiazole and its derivatives are integral to a variety of natural products and pharmaceutical agents, showing a broad spectrum of pharmacological properties. This comprehensive review covers the current developments of benzothiazole-based compounds across the entire range of medicinal chemistry, including anticancer, antibacterial, and antiviral agents. The review underscores the structural diversity offered by benzothiazole derivatives for new therapeutic agent discovery, supporting the pursuit of more active and less toxic drugs (Keri et al., 2015).

作用機序

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-12(2)10-17(21)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)22-18/h3-9,11-12H,10H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFDNHBZWJORPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(3-bromobenzylidene)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5598404.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)

![1-(2-methoxyphenyl)-4-[(1-methyl-2-piperidinyl)carbonyl]-2-piperazinone](/img/structure/B5598420.png)

![N,N-dimethyl-2-{2-[1-(4,4,4-trifluorobutanoyl)-4-piperidinyl]-1H-imidazol-1-yl}ethanamine](/img/structure/B5598439.png)

![1-[(3,5-difluoro-2-pyridinyl)carbonyl]-3-azepanamine hydrochloride](/img/structure/B5598451.png)

![N-[4-(benzyloxy)phenyl]cyclohexanecarboxamide](/img/structure/B5598465.png)

![4-[(3-iodobenzyl)oxy]benzaldehyde](/img/structure/B5598472.png)

![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)